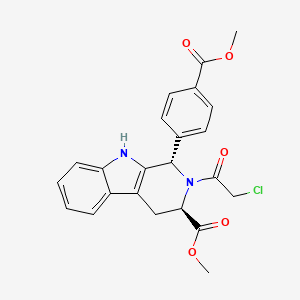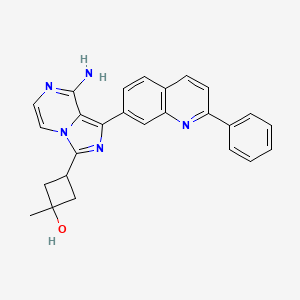![molecular formula C18H22N2O2 B10754735 [[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate](/img/structure/B10754735.png)
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate is a compound that incorporates an adamantane core, which is a tricyclic cage structure known for its stability and rigidity. The adamantane moiety is often used in pharmaceuticals due to its ability to enhance the lipophilicity and stability of drugs. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate typically involves the functionalization of the adamantane core. One common method is the amidation of adamantane derivatives under Schotten-Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH3·THF).
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale chemical reactions that can efficiently produce the desired compounds. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amino groups or other functional moieties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantane ketones or alcohols, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anti-Parkinsonian, and anti-Alzheimer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and ability to enhance drug properties.
Industry: Utilized in the development of advanced materials, such as nanodiamonds and polymers.
Mécanisme D'action
The mechanism by which [[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The adamantane core can enhance the compound’s ability to cross cell membranes and interact with specific proteins or enzymes. This interaction can modulate biological pathways, leading to the observed therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
[[Amino(phenyl)methylidene]amino] adamantane-1-carboxylate is unique due to its specific functional groups and the combination of the adamantane core with the amino(phenyl)methylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
[[amino(phenyl)methylidene]amino] adamantane-1-carboxylate |
InChI |
InChI=1S/C18H22N2O2/c19-16(15-4-2-1-3-5-15)20-22-17(21)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20) |
Clé InChI |
WFYGWJXIPUGUJF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[[9-[(4-Fluorophenyl)carbamoylamino]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B10754657.png)

![(2R,3S)-2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754669.png)
![4-[(2-Cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol](/img/structure/B10754682.png)
![1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B10754688.png)
![N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyrazinecarboxamide](/img/structure/B10754689.png)
![Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754690.png)
![N-[[8-[2-(1-hydroxycyclopentyl)ethynyl]-5-(1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyloxane-4-carboxamide](/img/structure/B10754692.png)
![2-[[(3,4-dichlorophenyl)methyl-methylamino]methyl]-8-(dimethylamino)-5-(1-hydroxypropan-2-yl)-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one](/img/structure/B10754708.png)

![N-[[8-[2-(2-fluorophenyl)ethynyl]-2-(1-hydroxypropan-2-yl)-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1lambda6,2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyridin-4-ylacetamide](/img/structure/B10754719.png)
![2-(dimethylamino)-N-[6-[2-[(4-fluorophenyl)carbamoylamino]ethyl]-2-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10754728.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide](/img/structure/B10754729.png)

